molecular formula C9H13N B142002 n,3,4-Trimethylaniline CAS No. 38036-47-4

n,3,4-Trimethylaniline

Cat. No.: B142002
CAS No.: 38036-47-4
M. Wt: 135.21 g/mol
InChI Key: XXABKSVWHJDSNO-UHFFFAOYSA-N
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Description

n,3,4-Trimethylaniline, also known as 4,N,N-trimethylaniline, is an organic compound with the molecular formula C9H13N. It is a tertiary amine and a derivative of aniline, characterized by the presence of three methyl groups attached to the nitrogen atom and the benzene ring. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

n,3,4-Trimethylaniline can be synthesized through several methods. One common approach involves the methylation of aniline derivatives. For instance, the reaction of aniline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the reduction of nitroarene intermediates, where nitrobenzene derivatives are reduced using hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of nitroarene compounds. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the nitro group to an amine group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n,3,4-Trimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines from nitro compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

n,3,4-Trimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n,3,4-Trimethylaniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, used in similar applications.

    N,N-Dimethylaniline: A dimethyl derivative with different reactivity and applications.

    N,N-Diethylaniline: An ethyl-substituted derivative with distinct properties.

Uniqueness

n,3,4-Trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary amine structure makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

N,3,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXABKSVWHJDSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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